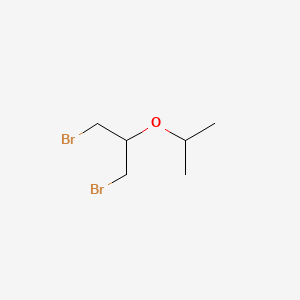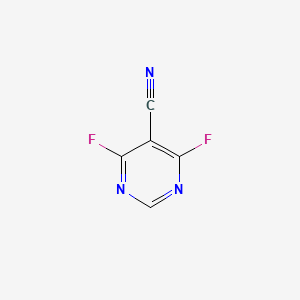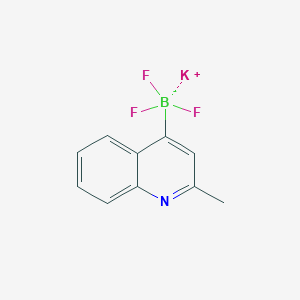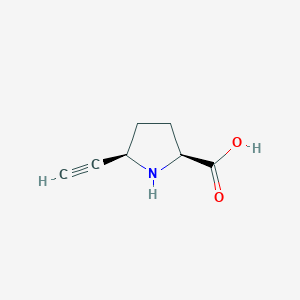![molecular formula C11H9N3O2 B13477978 5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one](/img/structure/B13477978.png)
5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one is a heterocyclic compound that features both imidazole and quinoline moieties. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of the methoxy group at the 5-position and the imidazoquinoline core structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under specific conditions For example, the reaction of 2-aminobenzonitrile with glyoxal in the presence of a base can lead to the formation of the imidazoquinoline core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methyl iodide for methylation reactions.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazoquinoline derivatives.
Substitution: Formation of substituted imidazoquinoline derivatives with various functional groups.
Scientific Research Applications
5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-imidazo[4,5-f]quinolin-2-one: Lacks the methoxy group at the 5-position.
5-methyl-1H,2H,3H-imidazo[4,5-f]quinolin-2-one: Contains a methyl group instead of a methoxy group at the 5-position.
5-chloro-1H,2H,3H-imidazo[4,5-f]quinolin-2-one: Contains a chloro group at the 5-position.
Uniqueness
The presence of the methoxy group at the 5-position in 5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one imparts unique chemical properties and reactivity compared to its analogs. This modification can influence the compound’s biological activity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
5-methoxy-1,3-dihydroimidazo[4,5-f]quinolin-2-one |
InChI |
InChI=1S/C11H9N3O2/c1-16-8-5-7-9(14-11(15)13-7)6-3-2-4-12-10(6)8/h2-5H,1H3,(H2,13,14,15) |
InChI Key |
QSASFJVIMRAOIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C3C(=C1)NC(=O)N3)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid](/img/structure/B13477913.png)
![5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13477918.png)

![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13477932.png)


![Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13477947.png)





